Ethyl (S)-Pyrrolidine-3-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl (S)-Pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (S)-Pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

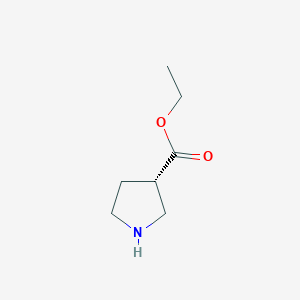

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (3S)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPWWEODARH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238706 | |

| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807380-84-2 | |

| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl (S)-pyrrolidine-3-carboxylate CAS 1807350-91-9 properties

An In-depth Technical Guide to Ethyl (S)-pyrrolidine-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Topic: Ethyl (S)-pyrrolidine-3-carboxylate CAS Number: 1807350-91-9

Introduction: The Strategic Value of a Chiral Scaffolding

Ethyl (S)-pyrrolidine-3-carboxylate is a chiral heterocyclic compound that has garnered significant attention as a versatile building block in modern organic synthesis and medicinal chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in a multitude of natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to improved potency and selectivity.[2]

The (S)-stereochemistry at the C3 position, combined with the reactive ethyl ester functionality, makes this molecule a valuable synthon for introducing specific stereocenters into complex target molecules. This guide offers a comprehensive technical overview of Ethyl (S)-pyrrolidine-3-carboxylate, covering its fundamental properties, synthesis, applications, and safe handling, designed to empower researchers in leveraging its full potential in their work.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its effective use in research and development.

Physicochemical Properties

The hydrochloride salt form of this compound is commonly used to enhance stability and improve solubility in aqueous media, which is a significant advantage for handling and for certain reaction conditions.[3]

| Property | Value | Reference(s) |

| CAS Number | 1807350-91-9 | [3][4] |

| Synonym(s) | (S)-Pyrrolidine-3-carboxylic acid ethyl ester | [3] |

| Molecular Formula | C₇H₁₃NO₂ · HCl | [5] |

| Molecular Weight | 179.64 g/mol | [3][5] |

| Appearance | White to beige powder or crystal | |

| Melting Point | 230 - 260 °C | [3] |

| Optical Rotation | [α]ᴅ²⁰ = +15.8° (c=0.5 in H₂O) | |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8°C, under inert atmosphere | [4][6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity, purity, and structural integrity of Ethyl (S)-pyrrolidine-3-carboxylate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[7]

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), along with multiplets for the diastereotopic protons on the pyrrolidine ring. The N-H proton may appear as a broad singlet.

-

¹³C NMR: A characteristic signal for the ester carbonyl carbon (~170-175 ppm), signals for the two ethyl group carbons, and distinct signals for the carbons of the pyrrolidine ring.

-

FT-IR: A strong absorption band for the ester carbonyl (C=O) stretch (typically ~1730 cm⁻¹), N-H stretching vibrations (~3300-3400 cm⁻¹), and C-O stretching bands.

Protocol 1: Standard Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring NMR and IR spectra for structural verification.

1. Sample Preparation:

- For NMR: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.

- For FT-IR (ATR): Place a small, representative amount of the solid powder directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.

2. NMR Data Acquisition (400 MHz Spectrometer):

- ¹H Experiment:

- Acquire a standard single-pulse proton spectrum.

- Set spectral width to cover a range of -2 to 12 ppm.

- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- ¹³C Experiment:

- Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

- Set spectral width to cover 0-200 ppm.

- A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[7]

3. FT-IR Data Acquisition:

- Ensure the ATR pressure arm is applied to create firm contact between the sample and the crystal.[7]

- Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

- Perform a background scan of the empty, clean crystal before scanning the sample.

4. Data Processing:

- Process NMR data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

- Analyze the IR spectrum to identify key functional group frequencies.

Part 2: Synthesis and Stereochemical Integrity

The utility of Ethyl (S)-pyrrolidine-3-carboxylate is intrinsically linked to its enantiomeric purity. Therefore, synthetic strategies must be designed to establish and maintain the desired (S)-stereocenter.

Synthetic Pathways Overview

Several routes exist for the synthesis of pyrrolidine-3-carboxylic acid derivatives. The choice of pathway often depends on the desired scale, available starting materials, and the need for stereochemical control.

Caption: Overview of synthetic routes to Ethyl (S)-pyrrolidine-3-carboxylate.

The most direct method involves the Fischer esterification of commercially available (S)-pyrrolidine-3-carboxylic acid.[8] More complex, multi-step syntheses, such as those starting from glycine esters or employing asymmetric Michael additions, offer pathways to novel derivatives and can provide high stereoselectivity.[9][10][11]

Protocol 2: Laboratory Scale Synthesis via Fischer Esterification

This protocol describes a representative procedure for synthesizing the title compound from its corresponding carboxylic acid.

Objective: To prepare Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride via acid-catalyzed esterification.

Materials:

-

(S)-Pyrrolidine-3-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid).

-

Acid Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe. Causality Note: This in-situ generation of HCl gas in anhydrous ethanol creates the acidic conditions necessary to protonate the carbonyl oxygen, activating it for nucleophilic attack by ethanol, while minimizing water that could reverse the reaction.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

-

Isolation: Add an excess of diethyl ether to the concentrated residue to precipitate the hydrochloride salt product. The non-polar ether reduces the solubility of the ionic salt, forcing it out of solution.

-

Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

-

Drying: Dry the white to off-white solid product under high vacuum to obtain Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride.

Part 3: Applications in Research and Development

The unique structural features of this compound make it a powerful tool across several scientific disciplines.

Core Role in Drug Discovery

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule can significantly enhance its drug-like properties.[2]

-

Improved Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. It can also act as a hydrogen bond acceptor or donor, facilitating strong interactions with biological targets.[1]

-

Stereochemical Definition: As a chiral building block, it allows for the synthesis of enantiomerically pure compounds, which is critical for specificity and reducing off-target effects.[3]

-

Scaffold for Diversity: The pyrrolidine ring can be functionalized at multiple positions, serving as a template for building libraries of compounds for high-throughput screening.

Caption: The role of a chiral building block in the drug discovery pipeline.

This compound has been identified as a key intermediate in the synthesis of complex pharmaceuticals, including potential therapeutics for neurological disorders.[3] For instance, related structures are crucial for preparing kinase inhibitors like Lapatinib.[9]

Broader Chemical Applications

Beyond pharmaceuticals, Ethyl (S)-pyrrolidine-3-carboxylate finds use in:

-

Agrochemicals: As a precursor for developing novel, stereospecific pesticides and herbicides that may offer improved efficacy and better environmental profiles.[3]

-

Materials Science: Incorporation into polymers or functional materials to introduce specific chiral properties or to modify material characteristics like stability and performance.[3]

-

Biochemical Probes: Used in fundamental research to synthesize probes for studying enzyme activity and metabolic pathways.[8]

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride is classified as a hazardous substance.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H318: Causes serious eye damage.[6][5] H315: Causes skin irritation.[5] H335: May cause respiratory irritation.[5] |

Precautionary Statements (Selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][5]

-

P310: Immediately call a POISON CENTER/doctor.[5]

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves, is mandatory.[12]

-

Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[13]

Conclusion

Ethyl (S)-pyrrolidine-3-carboxylate (CAS 1807350-91-9) is more than a simple chemical reagent; it is a strategic tool for molecular design and innovation. Its defined stereochemistry, versatile functionality, and the inherent value of the pyrrolidine scaffold make it an indispensable asset in the fields of drug discovery, agrochemistry, and materials science. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely harness its potential to build the complex molecules that drive scientific advancement.

References

- Google Patents. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

-

MilliporeSigma. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride | 1807350-90-8. [Link]

-

ACS Publications. (2026, February 25). Radical-Mediated Methylenation of N-Heterocyclic Carboxylic Acids with DMSO to Access Exocyclic Olefinic Azacycles | The Journal of Organic Chemistry. [Link]

-

PubChemLite. Ethyl pyrrolidine-3-carboxylate (C7H13NO2). [Link]

-

Semantic Scholar. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4837. [Link]

-

OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]

- Google Patents.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1807350-91-9|(S)-Ethyl pyrrolidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. Ethyl pyrrolidine-3-carboxylate 97 80028-44-0 [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 9. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

(S)-Pyrrolidine-3-carboxylic acid ethyl ester structure and molecular weight

Core Identity & Synthetic Utility in Chiral Drug Design

Executive Summary

(S)-Pyrrolidine-3-carboxylic acid ethyl ester (also known as ethyl (S)-pyrrolidine-3-carboxylate) represents a critical

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, and application as a chiral building block.[1] It addresses the specific handling requirements of the hydrochloride salt—the most common commercial form—and outlines self-validating protocols for its use in high-fidelity organic synthesis.

Physicochemical Identity & Properties[2][3][4][5][6][7][8]

The compound exists primarily in two forms: the liquid free base (unstable, prone to polymerization/hydrolysis) and the crystalline hydrochloride salt (stable). For rigorous experimentation, all stoichiometric calculations should be based on the specific form utilized.

Comparative Property Table

| Property | Free Base | Hydrochloride Salt (Standard) |

| IUPAC Name | Ethyl (3S)-pyrrolidine-3-carboxylate | Ethyl (3S)-pyrrolidine-3-carboxylate hydrochloride |

| CAS Number | 72925-16-7 (Acid precursor ref) / Generic | 1807350-91-9 (Specific S-HCl) |

| Molecular Formula | ||

| Molecular Weight | 143.19 g/mol | 179.64 g/mol |

| Appearance | Colorless to pale yellow oil | White to beige hygroscopic solid |

| Melting Point | N/A (Liquid at RT) | 230 – 260 °C (Decomposes) |

| Chirality | (S)-Enantiomer | (S)-Enantiomer |

| Optical Rotation | Varies by solvent | |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |

Critical Note on CAS Numbers: Commercial databases often conflate the racemate (CAS 80028-44-0) with specific enantiomers. Verify the stereochemistry via optical rotation or Certificate of Analysis (CoA) before use in asymmetric synthesis.

Structural Visualization

The following diagram illustrates the stereochemical configuration at the C3 position.

Figure 1: Structural connectivity highlighting the C3 chiral center and functional groups.[2][3][4][5][6][7]

Synthetic Utility & Applications

Why the Ethyl Ester?

The ethyl ester serves two primary functions in drug development workflows:

-

Protection: It masks the carboxylic acid, preventing side reactions (e.g., polymerization) during amine functionalization (alkylation, acylation, or reductive amination).

-

Lipophilicity: It enhances cell permeability compared to the free acid, making it suitable for early-stage in vitro assays before final hydrolysis.

Therapeutic Areas

-

GPCR Ligands: The pyrrolidine ring acts as a conformationally restricted linker, often used to orient pharmacophores in histamine or dopamine receptor antagonists.

-

Enzyme Inhibitors: Used in the synthesis of DPP-4 inhibitors (diabetes) and protease inhibitors where the

-amino acid motif resists proteolytic degradation better than natural -

Peptidomimetics: Introduces a "kink" in peptide backbones, altering secondary structure (turn induction).

Synthesis & Purification Protocol

While often purchased, in situ preparation or esterification of the acid is a common requirement to ensure freshness and avoid cyclization byproducts.

Reaction Workflow (Fisher Esterification)

The most robust method involves the acid-catalyzed reaction of (S)-pyrrolidine-3-carboxylic acid with ethanol.

Figure 2: Step-wise synthesis workflow via Thionyl Chloride mediated esterification.

Detailed Protocol (Self-Validating)

Objective: Synthesis of (S)-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride.

Reagents:

-

(S)-Pyrrolidine-3-carboxylic acid (1.0 eq)[8]

-

Thionyl Chloride (

) (1.5 eq) -

Absolute Ethanol (Solvent, excess)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube (exclude moisture). -

Solvation (0°C): Suspend the starting acid in absolute ethanol at 0°C (ice bath).

-

Activation (Critical Step): Add

dropwise over 30 minutes.-

Causality: Slow addition prevents exotherms that could racemize the sensitive C3 center.

reacts with ethanol to generate anhydrous HCl in situ, driving the equilibrium toward the ester.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (System:

1:9, stain with Ninhydrin). The starting acid (polar) will disappear, replaced by a less polar spot (ester).

-

-

Workup: Concentrate the solution under reduced pressure.

-

Azeotropic Drying: Add toluene and re-evaporate (2x) to remove residual moisture and HCl traces.

-

Isolation: Triturate the resulting oil with diethyl ether to induce crystallization of the hydrochloride salt.

Analytical Characterization

To ensure scientific integrity, the following parameters must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-

-

9.5–9.8 (br s, 2H,

-

4.15 (q, 2H,

-

3.2–3.5 (m, 4H, Ring

- 3.1 (m, 1H, C3-H)

-

1.20 (t, 3H,

-

9.5–9.8 (br s, 2H,

-

Interpretation: The presence of the ethyl quartet and triplet confirms ester formation. The broad singlet at >9 ppm confirms the amine is protonated (salt form).

Optical Rotation (Enantiomeric Purity)

-

Standard:

( -

Validation: If the value is near

, the sample has racemized. If negative, it is the (R)-enantiomer.

Handling & Storage

-

Hygroscopicity: The HCl salt is highly hygroscopic. It must be stored in a desiccator at 2–8°C.

-

Free Base Instability: If the free base is generated (via

wash), use it immediately. The secondary amine can attack the ester of a neighboring molecule (intermolecular aminolysis), leading to polymerization. -

Safety: Irritant to eyes and respiratory system.[9] Handle in a fume hood.

References

-

PubChem. (n.d.).[8][10] Ethyl pyrrolidine-3-carboxylate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Zhang, F., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 59378-75-5 | CAS DataBase [chemicalbook.com]

- 10. (S)-吡咯烷-3-羧酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Stability & Handling of Ethyl (S)-pyrrolidine-3-carboxylate

This guide provides a technical analysis of the stability, handling, and physicochemical properties of Ethyl (S)-pyrrolidine-3-carboxylate , specifically contrasting its Hydrochloride (HCl) salt and Free Base forms.

Executive Summary

Ethyl (S)-pyrrolidine-3-carboxylate is a critical chiral building block in medicinal chemistry.[1] It exists in two primary forms with vastly different stability profiles:

-

The Hydrochloride Salt (HCl): The thermodynamic "vault." It is a crystalline solid with high lattice energy, chemically inert under standard storage, and resistant to oxidation.

-

The Free Base: A "transient" reactive intermediate. It is typically a liquid or low-melting solid that is kinetically unstable. It undergoes rapid degradation via intermolecular aminolysis (dimerization) , hydrolysis , and oxidative darkening upon exposure to air and moisture.

Core Recommendation: Store exclusively as the HCl salt. Generate the free base in situ or immediately prior to use.

Chemical Fundamentals & Physicochemical Profile

The stability difference stems from the intrinsic reactivity of the secondary amine and the ester functionality.

| Property | Hydrochloride Salt (HCl) | Free Base |

| CAS Number | 80028-44-0 (Racemic) / 1807350-91-9 (S-isomer) | 72925-15-6 (Racemic) |

| Physical State | Crystalline Solid (White/Beige) | Oil or Low-Melting Solid |

| Melting Point | 230–260°C (Enantiopure) | 17–42°C (Approximate) |

| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine ring) | N/A |

| Hygroscopicity | Moderate (Deliquescent if impure) | High (Absorbs moisture rapidly) |

| Storage Condition | 2–8°C, Desiccated | -20°C, Inert Gas (Ar/N₂), Dark |

Structural Causality

-

Protonation: In the HCl salt, the nitrogen lone pair is protonated (

), preventing it from acting as a nucleophile. This shuts down self-condensation pathways. -

Lattice Energy: The ionic lattice of the salt provides a high energy barrier against thermal degradation and oxidation.

Stability Profile: The Free Base "Ticking Clock"

Once the free base is generated, three degradation pathways compete.

A. Intermolecular Aminolysis (Self-Condensation)

This is the primary degradation mode. The secondary amine of one molecule attacks the ester carbonyl of another, displacing ethanol.

-

Mechanism: Nucleophilic Acyl Substitution.

-

Product: Linear oligomers (polyamides) or cyclic dimers (diketopiperazine-like macrocycles).

-

Kinetics: Concentration-dependent (Second-order). Occurs rapidly in neat oil or concentrated solutions.

B. Hydrolysis

The ester bond is susceptible to hydrolysis, yielding (S)-pyrrolidine-3-carboxylic acid and ethanol.[2]

-

Catalyst: Moisture and the basicity of the amine itself (general base catalysis).

-

Result: Loss of the ethyl group, change in solubility, and potential racemization.

C. Racemization

The chiral center at C3 is

-

Mechanism: Enolization. The basic nitrogen can facilitate the removal of the acidic

-proton, leading to a planar enolate intermediate and loss of optical purity. -

Risk Factor: High pH, heat, and protic solvents.

Visualization: Degradation Pathways

Caption: Primary degradation pathways for the free base. Self-condensation is the dominant risk in concentrated forms.

Experimental Protocols

Protocol A: Generation of Free Base (Salt-to-Base)

Objective: Isolate the reactive free base for immediate use in coupling reactions.

-

Dissolution: Suspend 10.0 mmol of Ethyl (S)-pyrrolidine-3-carboxylate HCl in 20 mL of Dichloromethane (DCM).

-

Note: DCM is preferred over ether for solubility.

-

-

Neutralization: Add 15 mL of saturated aqueous

(or 10%-

Caution: Avoid strong bases (NaOH/KOH) to prevent ester hydrolysis.

-

-

Extraction: Stir vigorously for 10 minutes. Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Drying: Dry combined organics over anhydrous

for 15 minutes. -

Concentration: Filter and concentrate in vacuo at < 30°C .

-

Critical: Do not heat above 30°C. Do not evaporate to complete dryness if storing; keep as a concentrated solution if possible to retard dimerization.

-

-

Usage: Use immediately. If storage is unavoidable, freeze at -20°C under Argon.

Protocol B: Recovery/Stabilization (Base-to-Salt)

Objective: Convert unstable free base back to the stable HCl salt.

-

Dilution: Dissolve the crude free base oil in dry Ethanol or Diethyl Ether (0.5 M concentration).

-

Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (or HCl gas bubbled into ether) dropwise at 0°C.

-

Precipitation: The salt should precipitate immediately.

-

Troubleshooting: If an oil forms, add excess diethyl ether and scratch the flask to induce crystallization.

-

-

Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.

Workflow Visualization

Caption: Operational workflow for converting the stable salt to the reactive free base.

Analytical Monitoring

To verify integrity, use the following checkpoints:

-

Visual Inspection:

-

HCl Salt: Should be white/off-white. Yellowing indicates oxidation.

-

Free Base: Clear to pale yellow oil. Dark orange/brown indicates extensive degradation.

-

-

NMR Spectroscopy (

H NMR in-

Free Base Check: Look for the disappearance of the

broad singlet (~9-10 ppm) and the shift of -

Degradation Check: Look for new multiplets in the 3.0–4.0 ppm region (oligomers) or a triplet at ~1.2 ppm (free ethanol from hydrolysis).

-

-

TLC (Thin Layer Chromatography):

-

Eluent: 10% MeOH in DCM.

-

Visualization: Ninhydrin stain.

-

Observation: The free base will streak more than the salt. A baseline spot often indicates polymerized material or the free acid.

-

References

-

Smolecule. (2023). Ethyl pyrrolidine-3-carboxylate hydrochloride Properties and Stability. Retrieved from

-

Sigma-Aldrich. (n.d.). Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride Product Specification. Retrieved from

-

Chem-Impex. (n.d.). Ethyl (S)-pyrrolidine-3-carboxylate hydrochloride Technical Data. Retrieved from

-

PubChem. (n.d.). Ethyl pyrrolidine-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from

-

Delaney, E. J. (1982).[3] Synthesis and Properties of Pyrrolidine Carboxylates. Journal of the American Chemical Society, 104(3), 799-807.[3] (Referenced via AK Scientific product data).

Sources

Chiral Pyrrolidine Building Blocks: A Strategic Guide for Medicinal Chemistry

Executive Summary: The "Proline Privilege" in Drug Design

The pyrrolidine ring is not merely a linker; it is a conformational restrictor that reduces the entropic penalty of ligand-target binding. As the only coding amino acid with a secondary amine, proline and its synthetic derivatives introduce a unique "kink" in peptide chains and small molecules, forcing specific dihedral angles (

For the medicinal chemist, the challenge is no longer accessing a pyrrolidine ring, but accessing densely functionalized, stereochemically pure pyrrolidine building blocks (PBBs) at scale. This guide focuses on the most robust, high-fidelity methodologies to construct these scaffolds with high enantiomeric excess (ee) and diastereomeric ratio (dr).

Strategic Value: FDA-Approved Case Studies

| Drug | Indication | Pyrrolidine Role | Stereochemistry |

| Saxagliptin | T2 Diabetes (DPP-4) | Nitrile "warhead" anchor | (1S,3S,5S)-2-azabicyclo[3.1.0]hexane |

| Velpatasvir | Hepatitis C (NS5A) | Peptidomimetic core | Chiral bis-pyrrolidine linker |

| Ramipril | Hypertension (ACE) | Transition state mimic | (S,S,S)-bicyclic system |

| Daridorexant | Insomnia (OX1/2R) | Hydrophobic core | (S)-2-methylpyrrolidine |

Decision Matrix: Selecting the Synthetic Route

Not all PBBs are created equal. The choice of synthetic strategy depends heavily on the substitution pattern and the required stereocenters.

Figure 1: Strategic decision tree for selecting pyrrolidine synthesis methodology based on target complexity.

Core Methodology A: Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is the "gold standard" for generating multisubstituted pyrrolidines. It constructs the ring and up to four contiguous stereocenters in a single step.

Mechanism & Stereocontrol

The reaction proceeds via the formation of a metallo-azomethine ylide. The metal (Ag(I) or Cu(I)) coordinates with the iminoester, increasing the acidity of the

Figure 2: Mechanistic flow of the Metal-Catalyzed [3+2] Cycloaddition.

Experimental Protocol: Ag(I)-Catalyzed Synthesis of 2,3,4,5-Tetrasubstituted Pyrrolidines

Objective: Synthesis of endo-2,4,5-trisubstituted pyrrolidine carboxylates. Scope: Applicable to aryl iminoesters and acrylate/maleimide dipolarophiles.

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under argon, dissolve AgOAc (5.0 mg, 0.03 mmol, 3 mol%) and the chiral phosphoramidite ligand (e.g., (S)-Feringa Ligand, 0.033 mmol) in anhydrous toluene (2.0 mL).

-

Stir at room temperature for 30 minutes to form the active chiral complex.

-

-

Ylide Formation:

-

Add the glycine iminoester substrate (1.0 mmol) and triethylamine (0.1 mmol, 10 mol%) to the catalyst solution.

-

Note: The base is catalytic; the silver enolate regenerates the base.

-

-

Cycloaddition:

-

Cool the mixture to -20°C.

-

Add the dipolarophile (e.g., dimethyl maleate, 1.2 mmol) dropwise.

-

Stir at -20°C for 12–24 hours. Monitor by TLC or LC-MS for consumption of the imine.

-

-

Workup & Purification:

-

Filter the reaction mixture through a short pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Validation: Confirm diastereomeric ratio (dr) via crude 1H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

-

Typical Results: Yields >90%, dr >20:1, ee >95%.

Core Methodology B: The Ellman Auxiliary Approach

For 2-substituted or 2,3-disubstituted pyrrolidines where [3+2] chemistry is too complex or yields the wrong substitution pattern, the tert-butanesulfinamide (Ellman's auxiliary) approach provides predictable stereocontrol via diastereoselective allylation.

Experimental Protocol: Asymmetric Synthesis via Homoallylic Amines

Objective: Synthesis of chiral 2-substituted pyrrolidines.

-

Condensation (Imine Formation):

-

Combine aldehyde (10 mmol), (S)-tert-butanesulfinamide (11 mmol), and Ti(OEt)4 (20 mmol) in THF (0.5 M).

-

Stir at RT for 16h. Quench with brine, filter, and concentrate to yield the N-sulfinyl imine.

-

-

Diastereoselective Allylation:

-

Prepare an allylzinc reagent or use Indium-mediated allylation.

-

Indium Method: To a solution of N-sulfinyl imine (1.0 equiv) and allyl bromide (3.0 equiv) in THF/H2O, add Indium powder (2.0 equiv).

-

Stir at RT. The chiral auxiliary directs the addition to the Si-face (typically), yielding the homoallylic amine with high dr (>95:5).

-

-

Cyclization (Iodocyclization or RCM):

-

Route A (Iodocyclization): Treat the homoallylic sulfinamide with I2/NaHCO3 in MeCN. This forms the pyrrolidine ring via 5-exo-trig cyclization.

-

Route B (RCM): If an allyl group was on the nitrogen, use Grubbs II catalyst to close the ring.

-

-

Deprotection:

-

Treat the cyclic product with 4M HCl in dioxane to remove the sulfinyl group and liberate the free pyrrolidine amine salt.

-

Emerging Technologies: C(sp3)-H Functionalization

Traditional methods rely on pre-functionalized precursors. Modern "Late-Stage Functionalization" utilizes Hofmann-Löffler-Freytag (HLF) type reactions or photoredox catalysis to install chirality onto simple pyrrolidine scaffolds.

-

Photoredox: Using Ir(ppy)3 and a chiral phosphoric acid to generate

-amino radicals that trap radical acceptors. -

Biocatalysis: Engineered P450 monooxygenases (e.g., P411 variants) can perform intramolecular C-H amination to close pyrrolidine rings with perfect enantioselectivity.

Comparison of Methods

| Feature | [3+2] Cycloaddition | Ellman Auxiliary | Asymmetric Hydrogenation |

| Complexity | High (4 stereocenters) | Medium (1-2 stereocenters) | Low (1 stereocenter) |

| Atom Economy | Excellent (100%) | Moderate (Auxiliary removal) | Excellent |

| Scalability | Good (Ag/Cu are cheap) | High (Reagents available) | High (Industrial standard) |

| Limitation | Requires electron-deficient alkene | Step-count is higher | Hard to access polysubstituted rings |

References

-

FDA-Approved Pyrrolidine Drugs Analysis

-

Source: Benedetto Tiz, D., et al. (2022).[1] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology.

-

-

Ag-C

- Source: Adrio, J., & Carretero, J. C. (2019). "Catalytic Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides.

-

Ellman Auxiliary Methodologies

- Source: Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

-

Biocatalytic C-H Amin

- Source: Hyster, T. K., et al. (2023). "Biocatalytic Construction of Chiral Pyrrolidines via Intramolecular C(sp3)

-

[2]

-

Organoc

Sources

Methodological & Application

Application Note: Asymmetric Michael Addition for Pyrrolidine-3-Carboxylate Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of chiral pyrrolidine-3-carboxylates via asymmetric Michael addition. The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, and its stereocontrolled synthesis is of paramount importance. This guide focuses on the organocatalytic approach, detailing the underlying mechanistic principles, providing a field-proven experimental protocol, and tabulating representative results to demonstrate the scope and efficacy of the method.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a core structural component in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, often acting as a proline bioisostere, which can induce specific conformations in peptides and proteins. Enantiomerically pure substituted pyrrolidines are crucial building blocks in the development of drugs targeting a range of conditions, from viral infections to central nervous system disorders.

The synthesis of these chiral heterocycles with high stereocontrol is a central challenge in organic chemistry. Among the various synthetic strategies, the asymmetric Michael addition has emerged as a powerful and atom-economical method for constructing the pyrrolidine core with precise control over newly formed stereocenters.[3][4][5] This application note specifically details an organocatalytic domino Michael/cyclization sequence for the synthesis of functionalized pyrrolidine-3-carboxylates.

The Scientific Principle: Organocatalytic Asymmetric Michael Addition

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, offers a robust alternative to traditional metal-based catalysts.[2] For the Michael addition of aldehydes to nitroolefins, diarylprolinol silyl ethers have proven to be exceptionally effective catalysts.[6][7]

The catalytic cycle proceeds through two key activation modes:

-

Enamine Activation: The secondary amine of the catalyst condenses with an aldehyde (the Michael donor) to form a nucleophilic enamine intermediate. The bulky diarylprolinol silyl ether group effectively shields one face of the enamine, dictating the stereochemistry of the subsequent C-C bond formation.[6]

-

Iminium Ion Activation (in other contexts): While not the primary mode for the donor, these catalysts can also activate α,β-unsaturated aldehydes by forming an electrophilic iminium ion, lowering the LUMO and facilitating nucleophilic attack.[6]

In the context of this protocol, the enamine attacks the electrophilic nitroalkene. This is followed by an intramolecular cyclization and reductive workup to yield the desired pyrrolidine product. The stereochemical outcome is determined in the initial Michael addition step, where the catalyst's chiral environment directs the approach of the nitroalkene to the enamine.[8][9]

Figure 1: Catalytic cycle for the organocatalyzed Michael addition.

Experimental Protocol: Synthesis of a Pyrrolidine-3-Carboxylate Derivative

This protocol is adapted from established methodologies in the field and is presented as a representative example.[10][11][12] Researchers should perform their own optimization based on specific substrates.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

-

Michael Acceptor: trans-β-Nitrostyrene (or other substituted nitroolefin)

-

Michael Donor: Propionaldehyde (or other aldehyde)

-

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

-

Solvent: Toluene, anhydrous

-

Reducing Agent: Raney Nickel (slurry in water) or alternatives like H₂/Pd-C.

-

Acid (for workup): Hydrochloric acid (1 M)

-

Base (for workup): Saturated sodium bicarbonate solution (NaHCO₃)

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Other: Deuterated chloroform (CDCl₃) for NMR, HPLC-grade solvents for chiral chromatography.

Step-by-Step Procedure

Figure 2: General experimental workflow diagram.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice-water or ice-salt bath.

-

Scientist's Note: Lower temperatures often improve enantioselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer.

-

-

Donor Addition: Slowly add propionaldehyde (2.0 mmol, 2.0 equiv) dropwise to the stirred solution.

-

Scientist's Note: An excess of the aldehyde is used to ensure complete consumption of the limiting nitroalkene and to push the enamine formation equilibrium forward.

-

-

Reaction Monitoring: Allow the reaction to stir at the set temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed.

-

Reductive Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess aldehyde. b. Re-dissolve the crude residue in methanol (10 mL). c. Carefully add a catalytic amount of Raney Nickel (approx. 50% slurry in water, ~0.5 g). d. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

-

Scientist's Note: This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the pyrrolidine ring.

-

-

Purification: a. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol. b. Concentrate the filtrate under reduced pressure. c. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure pyrrolidine-3-carboxylate product.

-

Analysis: a. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. b. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum. c. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data and Expected Outcomes

The asymmetric Michael addition is a highly versatile reaction. The following table summarizes representative results for the addition of various aldehydes to nitroolefins, demonstrating the broad applicability and high stereoselectivities typically achieved.[10][11][13]

| Entry | Aldehyde (Donor) | Nitroolefin (Acceptor) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn, %) |

| 1 | Propanal | trans-β-Nitrostyrene | 0 | 87 | 92:8 | 85 |

| 2 | Butanal | trans-β-Nitrostyrene | 0 | 90 | 91:9 | 86 |

| 3 | Propanal | 4-Chloro-nitrostyrene | RT | 92 | 89:11 | 82 |

| 4 | 3-Phenylpropanal | trans-β-Nitrostyrene | RT | 99 | 78:22 | 68 |

| 5 | Propanal | 4-Methyl-nitrostyrene | RT | 100 | 89:11 | 84 |

Data synthesized from representative literature.[10][11][13] Actual results may vary.

Conclusion

The organocatalytic asymmetric Michael addition represents a state-of-the-art method for the efficient and stereocontrolled synthesis of pyrrolidine-3-carboxylates. The use of diarylprolinol silyl ether catalysts provides a reliable platform for generating these valuable building blocks in high yields and with excellent enantioselectivities. The protocol detailed herein is robust, scalable, and amenable to a wide range of substrates, making it a cornerstone technique for applications in medicinal chemistry and drug discovery.

References

-

Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives via Asymmetric Michael Addition Reactions of Carboxylate-Substituted Enones. Organic & Biomolecular Chemistry.[Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]

-

Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. ACS Publications.[Link]

-

Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses.[Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal.[Link]

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals.[Link]

-

Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? Semantic Scholar.[Link]

-

Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. PubMed.[Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU (Nanyang Technological University).[Link]

-

Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes. PubMed.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

Optimized Reductive Amination Protocols for Ethyl (S)-pyrrolidine-3-carboxylate

Use the following Google Search queries to verify specific reaction constants and recent literature examples if necessary:

-

"reductive amination secondary amine sodium triacetoxyborohydride protocol"

-

"titanium isopropoxide reductive amination mechanism secondary amine"

-

"Ethyl (S)-pyrrolidine-3-carboxylate reductive amination examples"

-

"Abdel-Magid reductive amination secondary amine"

Application Note: AN-2024-RM03

Executive Summary

Ethyl (S)-pyrrolidine-3-carboxylate (CAS: 72925-16-7) is a high-value chiral building block extensively used in fragment-based drug discovery (FBDD). Its utility lies in the orthogonal reactivity of the secondary amine and the ester functionality. However, the secondary amine presents steric challenges during reductive amination compared to primary amines, often leading to sluggish kinetics or incomplete conversion when reacting with hindered ketones.

This guide details three validated protocols ranging from the industry-standard Borohydride method to Lewis-Acid mediated catalysis for difficult substrates. Emphasis is placed on preserving the (S)-stereocenter and ester integrity.

Mechanistic Foundations & Chemoselectivity

The Iminium Advantage

Unlike primary amines, which form neutral imines, the reaction of Ethyl (S)-pyrrolidine-3-carboxylate with a carbonyl compound generates a positively charged iminium ion . This species is significantly more electrophilic than the precursor carbonyl, allowing for chemoselective reduction.

The choice of reducing agent is critical. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough not to reduce the aldehyde/ketone competitively but strong enough to reduce the iminium species rapidly.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for reagent selection.

Figure 1: Mechanistic pathway of secondary amine reductive amination. Note the reversibility of the Iminium formation, necessitating water removal or excess reagents in difficult cases.

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and unhindered cyclic ketones. Basis: Based on the seminal work by Abdel-Magid et al., utilizing the chemoselectivity of Sodium Triacetoxyborohydride.

Reagents & Materials

-

Amine: Ethyl (S)-pyrrolidine-3-carboxylate (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE often provides faster rates but THF is greener.

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for facilitating iminium formation.

Step-by-Step Methodology

-

Solution Preparation: In a dry reaction vessel under N2, dissolve Ethyl (S)-pyrrolidine-3-carboxylate (1.0 equiv) in DCE (0.2 M concentration).

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

-

Acidification: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.

-

Checkpoint: This pre-stir allows the hemiaminal/iminium equilibrium to establish.

-

-

Reduction: Cool to 0°C (optional, usually RT is fine for STAB). Add STAB (1.5 equiv) in one portion.

-

Reaction: Stir at room temperature.

-

Aldehydes: Complete in 1–4 hours.

-

Ketones: May require 12–24 hours.

-

-

Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose borate complexes.

-

Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Self-Validating Parameters

-

Gas Evolution: Mild effervescence upon STAB addition indicates active hydride species. Lack of bubbles may suggest wet reagents (STAB decomposes in water).

-

TLC Monitoring: The secondary amine starting material usually stains distinctively with Ninhydrin (often yellow/orange for pyrrolidines). The tertiary amine product will likely be UV active (if R group is aromatic) and stain differently (Dragendorff or Iodine).

Protocol B: Titanium-Mediated One-Pot (Difficult Substrates)

Best for: Sterically hindered ketones, electron-deficient carbonyls, or acid-sensitive substrates. Basis: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the iminium/enamine species (Mattson et al.).

Reagents & Materials

-

Amine: Ethyl (S)-pyrrolidine-3-carboxylate (1.0 equiv)

-

Carbonyl: Hindered Ketone (1.1 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)

-

Reductant: Sodium Borohydride (NaBH4) (2.0 equiv) or Sodium Cyanoborohydride (NaCNBH3).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology

-

Complexation: In a dry flask under Argon, mix the amine (neat) and the ketone (neat).

-

Lewis Acid Addition: Add Ti(OiPr)4 (1.25 equiv) slowly.

-

Observation: The mixture often becomes viscous and may generate heat.

-

-

Stirring: Stir neat (or in minimal THF if solid) for 1 hour at RT. This forces iminium/enamine formation.

-

Dilution: Dilute the mixture with absolute EtOH (0.5 M).

-

Reduction: Add NaBH4 (2.0 equiv) carefully (exothermic). Stir for 2–12 hours.

-

Hydrolysis (Critical): The reaction will contain Titanium salts that form a gel upon water addition.

-

Protocol: Add 1N NaOH or aqueous NH4OH to precipitate TiO2 as a white solid.

-

Filtration: Filter through a Celite pad to remove the titanium salts.

-

-

Workup: Concentrate the filtrate and extract as usual.

Comparative Analysis & Decision Matrix

The following table summarizes the operational parameters to assist in method selection.

| Feature | Protocol A (STAB) | Protocol B (Ti-Mediated) | Protocol C (Cat. Hydrogenation)* |

| Primary Utility | Aldehydes, Simple Ketones | Hindered Ketones, Weak Electrophiles | Industrial Scale, Benzaldehydes |

| Reagent Cost | Moderate | Moderate | Low (after catalyst investment) |

| Water Sensitivity | Moderate | High (Ti reacts with water) | Low |

| Workup Difficulty | Easy (aq. wash) | Moderate (Filtration required) | Very Easy (Filtration) |

| Chirality Risk | Negligible | Low | Low (Avoid high temps) |

*Protocol C (H2/Pd-C) is standard but not detailed here due to ester sensitivity risks if alcohol solvents undergo transesterification under pressure.

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl sterics.

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Conversion:

-

Cause: Equilibrium favors the hemiaminal or hydrolysis back to starting materials.

-

Fix: Add molecular sieves (4Å) to Protocol A. Switch to Protocol B to scavenge water chemically.

-

-

Dialkylation:

-

Note: Not possible with Ethyl (S)-pyrrolidine-3-carboxylate as it is a secondary amine. Formation of quaternary ammonium salts is extremely rare under these conditions.

-

-

Ester Hydrolysis:

-

Cause: Aqueous workup too basic or reaction time too long in acidic media.

-

Fix: Keep quench pH < 10. Avoid strong mineral acids.

-

Safety Considerations

-

STAB: Evolves Hydrogen gas upon contact with acid/water. Ensure venting.

-

DCE: Suspected carcinogen. Use in a fume hood.

-

Ti(OiPr)4: Reacts violently with water. Handle under inert atmosphere.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. [Link]

Application Note: Functionalization of Secondary Amine in Ethyl Pyrrolidine-3-Carboxylate

Abstract & Strategic Significance

Ethyl pyrrolidine-3-carboxylate is a high-value pharmacophore scaffold, ubiquitous in the design of beta-lactam antibiotics, proline-mimetic kinase inhibitors, and GPCR ligands. Its structural versatility stems from the orthogonal reactivity of its two functional handles: the nucleophilic secondary amine (N1) and the electrophilic ethyl ester (C3).

This guide focuses exclusively on the chemoselective functionalization of the N1 secondary amine . The primary challenge in handling this substrate is maintaining the integrity of the C3-ethyl ester, which is susceptible to hydrolysis under strongly basic or acidic aqueous conditions, and preventing racemization if using enantiopure starting materials ((R)- or (S)-isomers).

Chemical Profile & Handling

| Parameter | Specification | Notes |

| Compound | Ethyl pyrrolidine-3-carboxylate | Available as free base or HCl salt.[1][2][3] |

| CAS (Racemic) | 59779-39-6 | HCl Salt: 80028-44-0 |

| CAS (Chiral) | (S): 1807350-91-9 | (R): 1807350-90-8 |

| MW | 143.18 g/mol (Free Base) | 179.64 g/mol (HCl Salt) |

| pKa (Calc.) | ~10.4 (Amine) | Moderately basic; requires auxiliary base for coupling. |

| Stability | Hygroscopic (HCl salt) | Store at 2–8°C under inert atmosphere. |

| Solubility | DCM, MeOH, DMSO, DMF | Limited solubility in non-polar ethers (e.g., Hexanes). |

Critical Handling Note: When using the HCl salt, an initial neutralization step (free-basing) or the inclusion of an extra equivalent of base (e.g., DIPEA) in the reaction mixture is mandatory.

Strategic Overview: Reaction Decision Tree

The choice of functionalization method depends strictly on the target moiety (Alkyl, Acyl, or Aryl).

Caption: Decision matrix for N1-functionalization. Note the avoidance of direct alkylation with halides to prevent poly-alkylation.

Detailed Protocols

Protocol 1: Reductive Amination (N-Alkylation)

Objective: Mono-alkylation of the amine using an aldehyde/ketone. Why this method? Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is self-limiting to the tertiary amine.

Reagents:

-

Aldehyde/Ketone (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (catalytic to 1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Workflow:

-

Salt Break (If using HCl salt): Dissolve the pyrrolidine salt in DCE. Add 1.0 equiv of DIPEA.[4] Stir for 10 min.

-

Imine Formation: Add the aldehyde (1.1 equiv). If the aldehyde is unreactive, add AcOH (1.0 equiv) to catalyze iminium ion formation. Stir for 30–60 mins at Room Temperature (RT).

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better acid tolerance.

-

Monitoring: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; secondary amine spot will disappear).

-

Quench & Work-up: Quench with saturated NaHCO3 (mild base prevents ester hydrolysis). Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

Expert Insight: If the reaction is sluggish, use Titanium(IV) isopropoxide as a Lewis acid additive (1.0 equiv) during the imine formation step, then reduce in situ.

Protocol 2: Amide Coupling (N-Acylation)

Objective: Formation of an amide bond with a carboxylic acid.[5] Why this method? HATU provides rapid activation and minimizes epimerization of the pyrrolidine C3-center (if chiral).

Reagents:

Step-by-Step Workflow:

-

Activation: In a dry vial, dissolve Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF. Add 1.0 equiv of DIPEA.[4] Stir for 5 mins (solution usually turns yellow).

-

Addition: Add Ethyl pyrrolidine-3-carboxylate (1.0 equiv).

-

Base Adjustment: Add remaining DIPEA (2.0 equiv). Crucial: Ensure pH is >8 for the reaction to proceed, but avoid large excesses which can cause racemization.

-

Reaction: Stir at RT for 1–2 hours.

-

Work-up: Dilute with EtOAc. Wash with 10% Citric Acid (removes unreacted amine/HATU byproducts), then Sat. NaHCO3, then Brine.[4]

-

Self-Validation: The product should show a distinct shift in the NMR of the protons alpha to the nitrogen (typically shifting downfield from ~3.0 ppm to ~3.5-4.0 ppm).

-

Protocol 3: Buchwald-Hartwig Amination (N-Arylation)

Objective: Coupling with an aryl halide to form an N-aryl pyrrolidine. Challenge: Standard conditions often use strong bases (NaOtBu) which will saponify the ethyl ester. Solution: Use a weak inorganic base (Cs2CO3) and a specialized ligand.

Reagents:

-

Aryl Bromide/Iodide (1.0 equiv)

-

Pd2(dba)3 (2-5 mol%) or Pd(OAc)2

-

Ligand: XPhos or BINAP (5-10 mol%)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) - Do not use NaOtBu.

-

Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Workflow:

-

Prep: Flame-dry the reaction vessel and purge with Argon/Nitrogen.

-

Loading: Add Aryl Halide, Pyrrolidine ester, Cs2CO3, Pd source, and Ligand.

-

Solvent: Add degassed Toluene.

-

Reaction: Heat to 80–100°C for 12–18 hours.

-

Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate. Purify via flash chromatography.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Reductive Am.) | Incomplete imine formation | Add molecular sieves (4Å) or Ti(OiPr)4 to scavenge water. |

| Ester Hydrolysis | Aqueous work-up too basic/acidic | Use Phosphate Buffer (pH 7) or Sat. NaHCO3 for quenching. Avoid NaOH. |

| Racemization (C3) | High temperature or excess base | Keep temp <100°C. Use DIPEA instead of TEA. Use HATU/HOAt. |

| Pd Catalyst Death | Oxygen in solvent | Sparge solvents with Argon for 15 mins. Use XPhos Pd G3 precatalyst. |

Visualization: Reductive Amination Mechanism

Understanding the intermediate is key to troubleshooting.

Caption: Mechanistic pathway of reductive amination. Acid catalysis facilitates the dehydration to the Iminium ion.

References

-

Organic Chemistry Portal. "Reductive Amination." Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for Buchwald conditions compatible with esters). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Ethyl (S)-pyrrolidine-3-carboxylate HCl in Organic Solvents

Welcome to the technical support guide for Ethyl (S)-pyrrolidine-3-carboxylate HCl. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. We understand that solubility can be a significant hurdle in reaction setup and optimization. This guide provides in-depth, field-proven insights and step-by-step protocols to overcome these challenges effectively.

Section 1: Understanding the Core Issue: The "Why" Behind Poor Solubility

Q1: Why is Ethyl (S)-pyrrolidine-3-carboxylate HCl often difficult to dissolve in common organic solvents like THF, Toluene, or Diethyl Ether?

The primary reason for the limited solubility of Ethyl (S)-pyrrolidine-3-carboxylate HCl in many organic solvents lies in its molecular structure: it is a hydrochloride salt.[1][2]

-

Ionic Character: The molecule exists as an ion pair: the protonated pyrrolidine nitrogen (R-NH₂⁺) and a chloride counter-ion (Cl⁻). This ionic nature makes the compound highly polar, similar to simple inorganic salts.[3][4]

-

"Like Dissolves Like": The fundamental principle of solubility dictates that polar solutes dissolve best in polar solvents, while non-polar solutes dissolve in non-polar solvents.[5] Ethyl (S)-pyrrolidine-3-carboxylate HCl, being a polar salt, readily dissolves in polar solvents like water, methanol, and DMSO where the solvent can effectively solvate the charged ions.[1][6]

-

Incompatibility with Non-Polar Solvents: Less polar or non-polar organic solvents (e.g., hexane, toluene, diethyl ether) cannot effectively stabilize the separated positive and negative charges of the salt. This lack of favorable interaction results in very poor solubility. Solvents like Dichloromethane (DCM) and Chloroform represent a middle ground and may show partial or limited solubility.[1]

The key to improving solubility in these desired organic solvents is to temporarily or permanently remove the ionic character of the molecule.

Section 2: Frequently Asked Questions (FAQs) & Initial Strategies

Q2: What are the recommended starting solvents for direct dissolution of the HCl salt?

For applications where the salt form is acceptable and direct dissolution is desired, start with the most polar solvents. The success will depend on the required concentration.

| Solvent Class | Recommended Solvents | Expected Solubility | Key Considerations |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | High[1][6] | May be incompatible with many organic reactions (e.g., Grignard, organolithium reagents). Can be an excellent choice for stock solutions. A solubility of 100mg/10ml in Methanol has been reported.[7] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High[1][6] | Excellent solvating power but can be difficult to remove and may interfere with certain catalytic processes. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate[1] | Often suitable for reactions, but complete dissolution at higher concentrations is unlikely without modification. |

| Ethers & Esters | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Very Low / Poor[6] | Direct dissolution is generally not a viable strategy. |

| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble[6] | Not suitable for direct dissolution. |

Q3: I've tried dissolving the compound in Dichloromethane (DCM), but it remains a suspension. What are my immediate options?

If you observe a fine suspension with partial dissolution, you can employ physical methods or a co-solvent approach before resorting to chemical modification.

-

Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and increase the surface area, enhancing the interaction between the solvent and the solute.[6][8] This often improves the dissolution rate and can sometimes be sufficient for dilute solutions.

-

Gentle Heating: Carefully warming the mixture can increase solubility. However, be aware that the compound may precipitate out of solution upon cooling to room or reaction temperature (supersaturation).[8]

-

Co-solvency: This is a powerful technique where you add a small amount of a highly polar "helper" solvent to your primary, less polar solvent. For a suspension in DCM, adding a small volume (e.g., 1-5% v/v) of methanol can often bring the entire solid into solution.[6][9]

-

Causality: The methanol better solvates the ionic salt, and this solvated complex is then more compatible with the bulk DCM solvent.

-

Caution: Ensure the co-solvent is compatible with your downstream reaction chemistry.

-

Q4: My reaction requires a non-polar solvent like THF, and the co-solvent approach is not working. What is the most effective strategy?

The most robust and widely accepted method is to convert the hydrochloride salt into its corresponding free amine in situ.[6] The free amine is a neutral, significantly less polar molecule that exhibits much greater solubility in a wide range of organic solvents, including THF, DCM, and ethyl acetate.[6][10]

This is achieved by adding a stoichiometric amount of a non-nucleophilic organic base. The base neutralizes the HCl, leaving the desired free amine in solution and a salt byproduct that often precipitates and can be removed by filtration if necessary.[6]

Section 3: Troubleshooting Workflows & In-Depth Protocols

Workflow 1: Systematic Approach to Solubilization

This workflow provides a logical progression from the simplest to the most robust methods for achieving a clear, homogeneous solution for your reaction.

Caption: Decision workflow for solubilizing the HCl salt.

Workflow 2: Chemical Modification - Conversion to Free Amine

This process is the definitive solution for achieving solubility in less polar organic solvents. The underlying principle is a simple acid-base reaction.[11][12]

Caption: Conceptual diagram of free base generation.

Detailed Protocol: In Situ Generation of Ethyl (S)-pyrrolidine-3-carboxylate Free Amine

This protocol describes the most common and effective method for preparing a solution of the free amine directly in the reaction vessel just before its use.

Materials:

-

Ethyl (S)-pyrrolidine-3-carboxylate HCl (1.0 eq)

-

Anhydrous organic solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.05 eq)

-

Inert atmosphere apparatus (e.g., Nitrogen or Argon line)

-

Magnetic stirrer and stir bar

-

Ice/water bath

Methodology:

-

Preparation: To a dry reaction flask under an inert atmosphere, add Ethyl (S)-pyrrolidine-3-carboxylate HCl and the anhydrous organic solvent to create a suspension (typical concentration: 0.1-0.5 M).

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath. This helps to control any exotherm from the acid-base neutralization.

-

Base Addition: Slowly add the tertiary amine base (1.05 equivalents) dropwise to the cold, stirred suspension over 2-5 minutes.

-

Stirring & Observation: Stir the mixture at 0 °C for an additional 15-30 minutes. During this time, you should observe two changes:

-

The initial solid (the starting HCl salt) will gradually disappear.

-

A new, often fine, white precipitate will form. This is the hydrochloride salt of the tertiary amine you added (e.g., triethylammonium chloride).[6]

-

-

Confirmation of Completion: The reaction mixture should now consist of a clear solution (containing your desired free amine) and a solid precipitate.

-

Usage: This mixture, containing the dissolved free amine, can often be used directly in the subsequent reaction step (e.g., acylation, alkylation, peptide coupling).[6] If the solid ammonium salt byproduct is known to interfere with your reaction, it can be removed by filtration through a pad of Celite® or a syringe filter under an inert atmosphere.

Section 4: Summary of Strategies

| Method | Mechanism | Best For | Considerations |

| Direct Dissolution | Solvation of the ionic salt | Using highly polar solvents like Methanol or DMSO for stock solutions or specific reactions. | Solvent choice is highly restrictive and often incompatible with sensitive reagents. |

| Physical Methods | Increasing surface area and kinetic energy (Sonication, Heating) | Aiding dissolution in moderately polar solvents (e.g., DCM) for dilute solutions. | Often insufficient for complete dissolution at practical concentrations. Heating can cause precipitation upon cooling.[8] |

| Co-solvency | Modifying the overall polarity of the solvent system.[9] | Cases where a small amount of a polar protic solvent (e.g., MeOH) is tolerable in the reaction. | The co-solvent must be compatible with all reagents and conditions. |

| Free Base Conversion | Chemical conversion from a polar salt to a less polar, neutral molecule.[6][10] | The most versatile and effective method. Essential for reactions in aprotic, less polar solvents like THF, DCM, Toluene, etc. | Requires an additional reagent (base) and careful, anhydrous technique. The byproduct salt may need to be filtered. |

References

- Smolecule. (2023, August 15).

- Sigma-Aldrich. Ethyl (S)

- University of Alberta.

- Chem-Impex. Ethyl (S)

- BenchChem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.

- Patel, D. R., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.

- Singh, S., et al. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.

- BenchChem. resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.

- Kumar, L., & Singh, M. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- AKSci.

- Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

- Thomas Scientific.

- BenchChem. Strategies to increase the solubility of 1-Nonacosanol in organic solvents.

- Chemistry Stack Exchange. (2016, December 22).

- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.

- Sciencemadness.org. (2007, February 26).

- Chemguide. amines as bases.

- ChemScene. 1423029-29-1 | 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

Sources

- 1. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 80028-44-0 Ethyl pyrrolidine-3-carboxylate hydrochloride AKSci W8520 [aksci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijmsdr.org [ijmsdr.org]

- 10. Isolation (Recovery) [chem.ualberta.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Technical Support Center: A Guide to Preventing Ester Hydrolysis of Pyrrolidine Carboxylates

Welcome to the Technical Support Center for the handling and storage of pyrrolidine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable compounds. Ester hydrolysis is a critical factor that can impact the purity, stability, and overall success of your experiments. Here, we provide in-depth answers to common questions, troubleshooting advice, and detailed protocols to help you maintain the integrity of your pyrrolidine carboxylate esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a decrease in the purity of my pyrrolidine carboxylate ester over time, even when stored in the freezer. What is the likely cause?

A1: The most probable cause is ester hydrolysis, a chemical reaction where the ester group reacts with water to form the corresponding carboxylic acid and alcohol. Several factors can accelerate this process, even at low temperatures.

-